Farnesyl-Met-OMe

Vue d'ensemble

Description

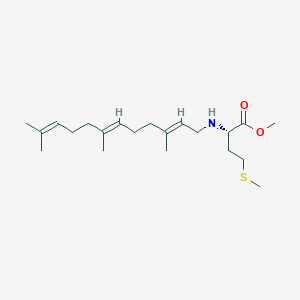

Farnesyl-Met-OMe, also known as farnesylated methionine methyl ester, is a compound that features a farnesyl group attached to a methionine residue which is further esterified. This compound is part of a broader class of farnesylated peptides and proteins, which play significant roles in various biological processes, including signal transduction and protein-protein interactions.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Farnesyl-Met-OMe typically involves the farnesylation of methionine methyl ester. This process can be achieved through the reaction of farnesyl pyrophosphate with methionine methyl ester in the presence of a farnesyltransferase enzyme. The reaction conditions often include a buffered aqueous solution at a pH conducive to enzyme activity, typically around pH 7.5 to 8.0 .

Industrial Production Methods

Industrial production of this compound may involve biotechnological methods where genetically engineered microorganisms express the necessary enzymes for farnesylation. These microorganisms can be cultured in large bioreactors under controlled conditions to optimize yield and purity of the product .

Analyse Des Réactions Chimiques

Types of Reactions

Farnesyl-Met-OMe can undergo various chemical reactions, including:

Oxidation: The farnesyl group can be oxidized to form farnesyl alcohol or farnesyl aldehyde.

Reduction: The ester group can be reduced to form the corresponding alcohol.

Substitution: The methionine residue can undergo substitution reactions, particularly at the sulfur atom.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions include farnesyl alcohol, farnesyl aldehyde, and various substituted methionine derivatives .

Applications De Recherche Scientifique

Farnesyl-Met-OMe has several applications in scientific research:

Chemistry: It is used as a model compound to study the effects of farnesylation on protein function and stability.

Biology: this compound is used to investigate the role of farnesylated proteins in cellular processes such as signal transduction and membrane association.

Medicine: Research into farnesylated compounds has implications for understanding diseases like cancer and Alzheimer’s disease, where protein farnesylation plays a critical role.

Industry: This compound and related compounds are explored for their potential in developing new therapeutic agents and biotechnological applications .

Mécanisme D'action

Farnesyl-Met-OMe exerts its effects primarily through the farnesylation of target proteins. This post-translational modification involves the attachment of a farnesyl group to a cysteine residue near the C-terminus of the protein, facilitating its association with cell membranes. This membrane localization is crucial for the protein’s interaction with downstream effectors and signaling pathways .

Comparaison Avec Des Composés Similaires

Similar Compounds

Farnesyl pyrophosphate: A precursor in the biosynthesis of farnesylated proteins.

Geranylgeranyl-Met-OMe: Similar to Farnesyl-Met-OMe but with a geranylgeranyl group instead of a farnesyl group.

Farnesylated peptides: Various peptides that undergo farnesylation for functional studies

Uniqueness

This compound is unique due to its specific structure, which allows it to serve as a model for studying the effects of farnesylation on methionine-containing peptides. Its ability to mimic the natural farnesylation process makes it valuable for research into protein function and disease mechanisms .

Activité Biologique

Farnesyl-Met-OMe, also known as farnesylated methionine methyl ester, is a compound that has garnered attention due to its significant biological activities, particularly in cellular signaling and metabolic pathways. This article provides a detailed overview of its biological activity, mechanisms of action, and implications in research and medicine.

Overview of this compound

This compound is classified as a farnesylated peptide, where a farnesyl group is covalently attached to a methionine residue. This modification is crucial for the proper localization and function of various proteins involved in signal transduction pathways. The compound plays a pivotal role in the mevalonate pathway, which is essential for the synthesis of cholesterol and other isoprenoids.

Target Interactions

This compound primarily interacts with farnesyltransferase (FTase), an enzyme responsible for attaching farnesyl groups to target proteins. This post-translational modification is vital for the membrane localization of proteins such as the Ras superfamily of small GTPases, which are critical in regulating cell growth and differentiation.

Cellular Effects

The compound influences various cellular processes:

- Signal Transduction : It modulates pathways involving Ras proteins, leading to changes in gene expression and cellular metabolism.

- Calcium Channel Modulation : Farnesol, a related compound, has been shown to inhibit N-type voltage-gated Ca channels in mammalian cells.

- Biofilm Formation : this compound exhibits properties that inhibit microbial biofilm formation, enhancing the efficacy of antimicrobial agents.

Case Studies

- Inhibition of FTase in Cancer : A Phase II trial investigated the effects of FTase inhibitors like tipifarnib on primary breast cancers. Results showed a median 91% reduction in FTase enzyme activity and a significant increase in pathologic complete response (pCR) rates among patients . This suggests that farnesylation plays a critical role in tumor growth regulation.

- Dosage Effects : In animal models, varying dosages of this compound demonstrated different impacts on cellular signaling pathways. Lower doses enhanced the function of farnesylated proteins, while higher doses could lead to adverse effects.

The pharmacokinetics of this compound indicate that it is relatively stable under controlled conditions but may exhibit variable long-term effects on cellular functions depending on experimental setups. It is distributed within cells through interactions with specific transporters and binding proteins.

Comparative Data Table

| Property | This compound | Related Compounds |

|---|---|---|

| Molecular Weight | 265.4 g/mol | Varies |

| Mechanism | FTase substrate | FTase inhibitor (e.g., tipifarnib) |

| Role in Pathways | Mevalonate pathway | Inhibition of protein farnesylation |

| Cellular Effects | Enhances signaling | Induces apoptosis |

| Stability | Stable under controlled conditions | Variable |

Propriétés

IUPAC Name |

methyl (2S)-4-methylsulfanyl-2-[[(2E,6E)-3,7,11-trimethyldodeca-2,6,10-trienyl]amino]butanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H37NO2S/c1-17(2)9-7-10-18(3)11-8-12-19(4)13-15-22-20(14-16-25-6)21(23)24-5/h9,11,13,20,22H,7-8,10,12,14-16H2,1-6H3/b18-11+,19-13+/t20-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCIAEXUSWOQQGR-UJMPLXFMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCCC(=CCCC(=CCNC(CCSC)C(=O)OC)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=CCC/C(=C/CC/C(=C/CN[C@@H](CCSC)C(=O)OC)/C)/C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H37NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.